[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Chemical Structure:
The compound features a piperidine ring with two key substituents:
- N1 position: A 2-amino-acetyl group (-CO-CH2-NH2), providing nucleophilic reactivity and peptide-like functionality.
- C3 position: A tert-butyl carbamate (-NH-C(O)-O-C(CH3)3), serving as a protective group for amines.
Molecular Formula: C₁₂H₂₃N₃O₃
Molecular Weight: 257.33 g/mol
Stereochemistry: The (S)-configuration at the piperidine ring ensures enantioselective applications in drug discovery and peptide synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPFNYOEORMBH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidin-3-amine
The tert-butyloxycarbonyl (Boc) group serves as a critical protecting agent for the primary amine in piperidin-3-amine, enabling subsequent reactions without side interactions. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Standard Protocol :
-
Reagents : Piperidin-3-amine (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (1.5 equiv), anhydrous dichloromethane (DCM).
-
Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours .
-
Workup : Dilute with DCM, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.
Industrial Adaptation :
Continuous flow reactors improve scalability, achieving 90% conversion in 30 minutes using DMAP (4-dimethylaminopyridine) as a catalyst .
Acetylation of Boc-Protected Piperidine
The secondary amine at position 1 of the piperidine ring undergoes acetylation with 2-aminoacetyl chloride. This step requires careful control to avoid Boc group cleavage.
Small-Scale Method :
-
Reagents : Boc-protected piperidine (1.0 equiv), 2-aminoacetyl chloride (1.5 equiv), DIPEA (2.0 equiv), tetrahydrofuran (THF).
-
Conditions : React at -10°C for 2 hours, then warm to 25°C for 6 hours .
-
Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1).
Industrial One-Pot Approach :
Combining Boc protection and acetylation in a single reactor minimizes intermediate isolation. Using HATU as a coupling agent enhances efficiency (yield: 88%) .
Stereochemical Control and Resolution
The (S)-configuration is achieved via chiral resolution or asymmetric synthesis.
Chiral Resolution :
-
Method : Treat racemic Boc-protected intermediate with L-tartaric acid in ethanol.
-
Outcome : Preferential crystallization of the (S)-enantiomer (enantiomeric excess >98%) .
Asymmetric Catalysis :
-
Catalyst : (R)-BINAP–palladium complex.
-
Conditions : Hydrogenation of a prochiral ketone precursor at 50 psi H₂, 40°C .
Industrial-Scale Synthesis
Large-scale production prioritizes cost-effectiveness and safety.
Key Features :
-
Solvent Recycling : THF and DCM are recovered via distillation (95% efficiency) .
-
Catalyst Reuse : Palladium catalysts are immobilized on silica, enabling five reaction cycles without loss of activity .
-
Process Analytics : In-line FTIR monitors reaction progress, reducing batch failures by 30% .
Economic Metrics :
| Parameter | Small-Scale | Industrial-Scale |
|---|---|---|
| Cost per kg (USD) | 12,500 | 3,200 |
| Purity (%) | 98.5 | 99.8 |
| Waste Generated (kg/kg) | 45 | 8 |
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and stereochemical fidelity:
| Method | Yield (%) | Scalability | ee (%) | Key Advantage |
|---|---|---|---|---|
| Boc Protection + Acetylation | 84 | Moderate | 98 | Simplicity |
| One-Pot Industrial | 88 | High | 99.5 | Cost-effective |
| Asymmetric Hydrogenation | 91 | High | 99.8 | Superior stereocontrol |
Degradation Pathways and Stability
The Boc group hydrolyzes under acidic conditions (e.g., TFA/DCM), while the acetylated amine degrades in basic environments. Storage at -20°C under argon extends shelf life to 24 months .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine or carboxylic acid derivatives.
Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by cleavage of the C–O bond. Basic hydrolysis involves nucleophilic attack by hydroxide at the carbonyl carbon .
Amide Coupling Reactions
The amino group participates in coupling reactions to form peptide bonds or modified derivatives.
| Reagents | Products | Catalyst | Yield |
|---|---|---|---|
| EDC/HOBt | [(S)-1-(2-(Benzoylamino)-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | DIPEA, DMF | 75% |
| HATU/DIPEA | [(S)-1-(2-(Pyridin-2-yl)-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | CH<sub>2</sub>Cl<sub>2</sub> | 82% |
Applications :
These reactions enable functionalization for drug discovery, such as introducing bioisosteres or enhancing solubility .
Esterification/Transesterification
The tert-butyl ester can undergo exchange with other alcohols under catalytic conditions.
| Conditions | New Ester | Catalyst | Yield |
|---|---|---|---|
| Ethanol, H<sub>2</sub>SO<sub>4</sub> | [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid ethyl ester | – | 68% |
| Isopropyl alcohol, Ti(OiPr)<sub>4</sub> | Isopropyl ester derivative | Ti(OiPr)<sub>4</sub> | 73% |
Key Finding :
Transesterification retains the carbamate’s stereochemical integrity but requires anhydrous conditions .
Nucleophilic Substitution
The piperidine nitrogen can act as a nucleophile in alkylation or acylation reactions.
| Reagent | Product | Solvent | Yield |
|---|---|---|---|
| Methyl iodide | [(S)-1-(2-Amino-acetyl)-3-(methyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | THF | 80% |
| Acetyl chloride | [(S)-1-(2-Acetylamino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | DCM | 88% |
Stereochemical Impact :
Substituents at the piperidine nitrogen influence the compound’s conformational stability and biological activity .
Reductive Amination
The amino-acetyl group reacts with aldehydes/ketones to form secondary amines.
| Reagents | Product | Conditions | Yield |
|---|---|---|---|
| Benzaldehyde, NaBH<sub>3</sub>CN | [(S)-1-(2-(Benzylamino)-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | MeOH, pH 4–5 | 70% |
Application :
Used to introduce hydrophobic groups for enhanced membrane permeability .
Stability Under Physiological Conditions
The tert-butyl ester enhances stability in neutral aqueous environments but hydrolyzes in acidic media (e.g., lysosomal pH 4.5):
| pH | Half-Life (hr) | Primary Product |
|---|---|---|
| 7.4 | >48 | Intact ester |
| 4.5 | 1.5 | [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]carboxylic acid |
Significance :
This property is exploited in prodrug design for targeted drug release .
Interaction with Biological Targets
-
Enzyme Inhibition : The carbamate group inhibits serine proteases via covalent binding to the active site .
-
Receptor Binding : The piperidine ring engages in hydrophobic interactions with GPCRs, as shown in docking studies (IC<sub>50</sub> = 120 nM for a related compound) .
Comparative Reactivity Data
| Reaction | [(S)-1-(2-Amino-acetyl)-piperidin-3-yl] Derivative | Analog (Ethyl Ester) |
|---|---|---|
| Hydrolysis Rate (pH 4.5) | t<sub>1/2</sub> = 1.5 hr | t<sub>1/2</sub> = 0.8 hr |
| Amide Coupling Yield | 82% | 75% |
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives could enhance serotonin receptor activity, contributing to their antidepressant effects. The specific compound showed promising results in animal models, leading to further exploration of its pharmacodynamics .
1.2 Analgesic Effects
The compound has also been evaluated for analgesic properties. Its structural similarity to known analgesics suggests it may interact with opioid receptors.
Data Table: Antidepressant and Analgesic Activity
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| This compound | Antidepressant | Rodent models | Increased serotonin levels |
| This compound | Analgesic | Pain threshold tests | Reduced pain response in subjects |
Neuropharmacology
2.1 Neuropeptide Receptor Modulation
Studies have indicated that this compound may act as a nonpeptide antagonist of neuropeptide receptors, which are crucial in various physiological processes including pain perception and emotional regulation.
Case Study:
Research published in Neuropharmacology highlighted the ability of piperidine derivatives to inhibit neuropeptide Y (NPY) receptors, which are implicated in anxiety and stress responses. The compound was shown to effectively block NPY-induced signaling pathways, suggesting its potential as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related tert-butyl carbamates:
Key Research Findings
Stereochemical Impact
- The (S)-configuration in the target compound and ’s analog ensures compatibility with chiral drug targets, reducing off-target effects .
Biological Activity
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known by its CAS number 1353971-73-9, is a compound that has drawn attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is C13H25N3O3, with a molecular weight of 271.36 g/mol. The compound features a piperidine ring, which is significant for its biological interactions.
1. Anticancer Activity
Recent studies indicate that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, research has shown that certain piperidine-based compounds can induce apoptosis in cancer cells and demonstrate cytotoxic effects superior to traditional chemotherapeutics like bleomycin. The mechanism often involves interaction with specific receptors or pathways that promote cell death in tumor cells .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FaDu | 15 | Apoptosis induction | |
| A549 | 20 | Mitochondrial pathway activation |
2. Cholinesterase Inhibition
The compound has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer’s. This inhibition suggests potential as a therapeutic agent for cognitive disorders, enhancing cholinergic transmission in the brain .
Table 2: Cholinesterase Inhibition Potency
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 10 | 25 |
| Donepezil | 5 | 30 |
3. Neuroprotective Effects
In addition to cholinesterase inhibition, studies have suggested that this compound may have neuroprotective effects due to its antioxidant properties. This could be attributed to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled experiment involving FaDu hypopharyngeal tumor cells, the compound was administered at varying concentrations to assess its cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent.
Case Study 2: Alzheimer’s Disease Model
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The results suggest that the compound not only inhibits cholinesterases but may also facilitate neurogenesis or synaptic plasticity .
Q & A
Q. What are the established synthetic routes for [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester?
The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection, chiral starting materials, and coupling reactions. For example, enantiomerically pure analogs can be synthesized starting from L-aspartic acid β-tert-butyl ester, followed by sequential protection, amidation, and cyclization . Another approach involves Suzuki coupling of boronic acid intermediates with pyridine derivatives, followed by hydrogenation to yield the piperidine core . Purification via silica gel column chromatography is standard for isolating intermediates and final products .
Q. How is stereochemical integrity maintained during synthesis?
Stereoselective synthesis is achieved using chiral catalysts or enantiopure starting materials. For instance, phase-transfer catalysis with chiral catalysts (e.g., derived from cinchona alkaloids) enables asymmetric alkylation of thiazoline intermediates, preserving the (S)-configuration at the piperidine ring . Boc protection of the amine group further prevents racemization during subsequent reactions .
Q. What analytical techniques are essential for confirming structure and purity?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
- High-resolution mass spectrometry (HRMS) for precise mass validation .
Advanced Research Questions
Q. How can Suzuki coupling conditions be optimized for tert-butyl carbamate intermediates?
Optimization involves:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency .
- Solvent and temperature : Use of tert-butanol at 40–100°C under inert atmospheres enhances reaction rates .
- Stoichiometry : Excess boronic acid (1.2–1.5 equiv) ensures complete conversion of halogenated intermediates .
Q. What strategies mitigate low yields during hydrogenation of tert-butyl carbamate intermediates?
Q. How do computational models aid in structure-activity relationship (SAR) studies for carbamate derivatives?
3D-QSAR models, such as atomic property field (APF) methods, correlate steric and electronic features with biological activity. For example, APF models have been validated by designing nanomolar-potency N-acylethanolamine acid amidase (NAAA) inhibitors, highlighting the importance of carbamate side-chain hydrophobicity and hydrogen-bond acceptor sites .
Data Contradictions and Resolution
Q. How do discrepancies in synthetic methodologies impact route selection?
describes asymmetric synthesis from L-aspartic acid, while uses Suzuki coupling for piperidine functionalization. The choice depends on the desired stereochemistry and availability of starting materials. Researchers must validate routes by comparing yields, enantiomeric excess (ee), and scalability .
Safety and Handling
Q. What precautions are critical when handling tert-butyl carbamate intermediates?
Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use fume hoods, PPE (gloves, goggles), and avoid inhalation of fine powders. First-aid measures include immediate rinsing with water and medical consultation for exposure .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
